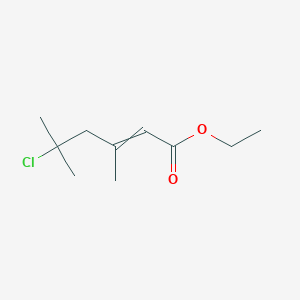
Ethyl 5-chloro-3,5-dimethylhex-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-chloro-3,5-dimethylhex-2-enoate is an organic compound with the molecular formula C10H17ClO2 It is an ester derivative characterized by the presence of a chloro group and two methyl groups attached to a hexene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-3,5-dimethylhex-2-enoate typically involves the esterification of 5-chloro-3,5-dimethylhex-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-chloro-3,5-dimethylhex-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: 5-chloro-3,5-dimethylhex-2-enoic acid or 5-chloro-3,5-dimethylhexan-2-one.
Reduction: Ethyl 5-chloro-3,5-dimethylhex-2-enol.
Substitution: Products vary depending on the nucleophile used, such as 5-azido-3,5-dimethylhex-2-enoate or 5-thiocyanato-3,5-dimethylhex-2-enoate.
Aplicaciones Científicas De Investigación
Ethyl 5-chloro-3,5-dimethylhex-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 5-chloro-3,5-dimethylhex-2-enoate involves its interaction with specific molecular targets, leading to various biochemical effects. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The chloro group can participate in nucleophilic substitution reactions, potentially modifying the activity of target molecules.
Comparación Con Compuestos Similares
Ethyl 5-chloro-3,5-dimethylhex-2-enoate can be compared with other similar compounds such as:
Ethyl 5-bromo-3,5-dimethylhex-2-enoate: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and applications.
Ethyl 5-chloro-3,5-dimethylhexanoate: Lacks the double bond, resulting in different chemical properties and reactivity.
Ethyl 5-chloro-3,5-dimethylhex-2-yn-1-oate:
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various chemical processes.
Propiedades
Número CAS |
82343-50-8 |
|---|---|
Fórmula molecular |
C10H17ClO2 |
Peso molecular |
204.69 g/mol |
Nombre IUPAC |
ethyl 5-chloro-3,5-dimethylhex-2-enoate |
InChI |
InChI=1S/C10H17ClO2/c1-5-13-9(12)6-8(2)7-10(3,4)11/h6H,5,7H2,1-4H3 |
Clave InChI |
KXGREWLVVMRLNH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(C)CC(C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


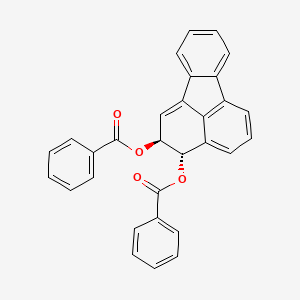
![2,2,3-Tri(prop-2-en-1-yl)-3-{[(prop-2-en-1-yl)oxy]carbonyl}hex-5-enoic acid](/img/structure/B14418210.png)
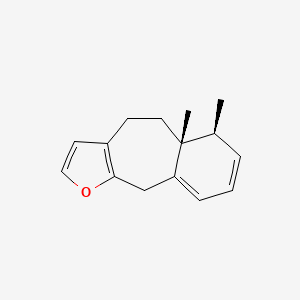
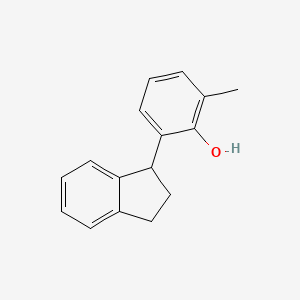
![5-[(4-Heptoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14418229.png)
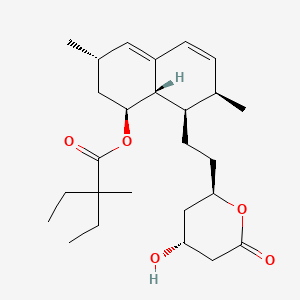
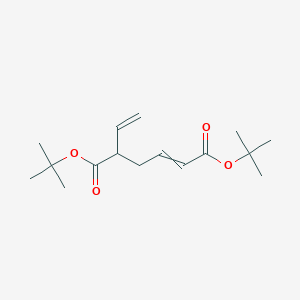
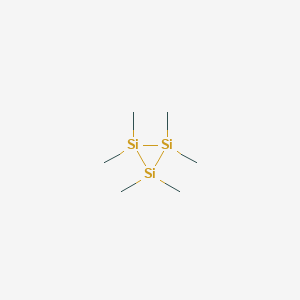
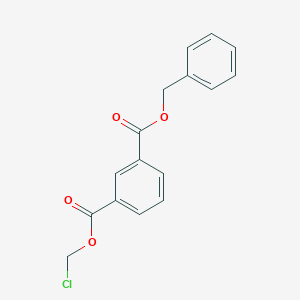
![2-Azabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418260.png)
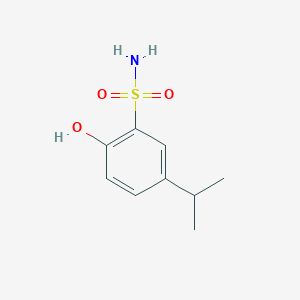


![2,3-Dimethyl-5,6-bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418281.png)
